molecular formula C11H14O4S B1406169 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid CAS No. 1505635-18-6

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid

Cat. No.: B1406169
CAS No.: 1505635-18-6
M. Wt: 242.29 g/mol
InChI Key: XLEAHYWVFHCZSE-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoic acid moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid typically involves the reaction of 4-methanesulfonylphenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of 3,4-dimethoxybenzaldehyde as a starting material, which is then reacted with 4-methanesulfonylphenylacetic acid to yield the desired product . The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is typically optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance productivity and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methanesulfonyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation Reactions: These reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the compound, typically under anhydrous conditions.

    Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions may result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit both COX and LOX enzymes makes it a valuable compound for the development of dual-function anti-inflammatory drugs. Additionally, its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.

Properties

IUPAC Name

2-methyl-3-(4-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8(11(12)13)7-9-3-5-10(6-4-9)16(2,14)15/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEAHYWVFHCZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid
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3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid
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3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid
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Reactant of Route 6
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid

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